3-Chlorothieno[3,2-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClNS |
|---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
3-chlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H |
InChI Key |
LWTUYILPUKOOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chlorothieno 3,2 C Pyridine and Analogues
De Novo Synthetic Routes to the Thieno[3,2-c]pyridine (B143518) Ring System
The foundational step in obtaining 3-chlorothieno[3,2-c]pyridine is the assembly of the bicyclic thieno[3,2-c]pyridine scaffold. This is typically achieved through methods that either form the thiophene (B33073) ring onto a pre-existing pyridine (B92270) structure or construct the pyridine ring onto a thiophene precursor. nih.gov
A prevalent strategy for creating the thieno[3,2-c]pyridine system involves the cyclization to form the thiophene ring, starting from appropriately substituted pyridine derivatives. researchgate.net This approach often leverages the reactivity of ortho-functionalized pyridines to build the fused five-membered sulfur-containing ring.
One common method involves the reaction of 2-chloropyridine-3-carbonitriles with thioglycolates in a one-pot procedure. This reaction proceeds via a nucleophilic substitution followed by a base-mediated closure of the thiophene ring. igi-global.com Another versatile approach is the Gewald reaction, which synthesizes 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. These 2-aminothiophenes can then be used as intermediates for further cyclization to form the pyridine part of the fused ring system. scielo.br
Additionally, intramolecular cyclization of specifically designed precursors is a key strategy. For instance, stabilized carbanions, such as those adjacent to a sulfur atom and stabilized by a trimethylsilyl group, can be employed to attack a pendant nitrile group, leading to the formation of a 3-aminothiophene ring fused to the pyridine. clockss.org
Table 1: Selected Methods for Thiophene Ring Formation in Thienopyridine Synthesis
| Starting Material Type | Reagents and Conditions | Key Transformation | Ref. |
|---|---|---|---|
| 2-Chloropyridine-3-carbonitriles | Thioglycolates, Base | Nucleophilic substitution and intramolecular cyclization | igi-global.com |
| Pyridine-2(1H)-thione derivatives | α-Halogenated active methylene compounds | S-alkylation followed by Thorpe-Ziegler cyclization | researchgate.net |
| 3-Cyano-2-mercaptopyridines | α-Halo ketones or esters, Base | Formation of a 2,3-disubstituted thiophene ring | scielo.br |
| Pyridine with ortho-methylene and nitrile groups | Carbon disulfide, Base, Alkylating agent | Formation of a ketene dithioacetal intermediate followed by cyclization | abertay.ac.uk |
Pyridine Ring Construction Strategies
An alternative de novo approach involves constructing the pyridine ring onto a pre-formed thiophene molecule. nih.gov This is often accomplished by using substituted thiophenes that bear functional groups amenable to cyclization into a six-membered nitrogen-containing ring.
For example, the Gould-Jacobs reaction can be utilized, which involves the intramolecular cyclization of an enamino diester derived from a 3-aminothiophene. This process effectively builds the pyridine ring onto the thiophene core. igi-global.com Another strategy is the Friedländer annulation, which condenses a 2-amino-3-acylthiophene with a compound containing an active methylene group to form the pyridine ring.
Microwave-assisted one-pot reactions have also been developed, such as the Sonogashira coupling of a 3-bromothiophene-2-carbaldehyde with terminal alkynes and ammonium acetate, which proceeds through an (alkynyl)thiophene carbaldehyde intermediate that cyclizes to form the thieno[2,3-c]pyridine (B153571) system. igi-global.com
Introduction of Chlorine at the C-3 Position of the Thieno[3,2-c]pyridine Core
Once the thieno[3,2-c]pyridine nucleus is assembled, the next critical step is the regioselective introduction of a chlorine atom at the C-3 position. This can be achieved through direct halogenation or via multi-step synthetic sequences starting from functionalized precursors.
Direct chlorination of the thieno[3,2-c]pyridine ring system can be challenging and may require harsh conditions, similar to the chlorination of pyridine itself which often necessitates high temperatures and the use of catalysts like aluminum chloride. abertay.ac.uk The regioselectivity of electrophilic substitution on the thienopyridine ring is influenced by the electronic nature of both the thiophene and pyridine rings. For some thienopyridine isomers, direct halogenation with agents like N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas can provide the desired chlorinated product, although mixtures of isomers can also be formed. evitachem.comnih.gov For instance, electrophilic chlorination of a related thieno[2,3-b]pyridine (B153569) system has been shown to occur at the C-2 position. acs.org
Due to the potential for low yields and lack of regioselectivity in direct halogenation, multi-step approaches are often preferred. These methods involve the synthesis of a thieno[3,2-c]pyridine derivative with a functional group at the C-3 position that can be readily converted into a chlorine atom.
A common strategy is to utilize a Sandmeyer-type reaction starting from a 3-aminothieno[3,2-c]pyridine. The amino group can be diazotized using sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) chloride solution to introduce the chlorine atom. This approach offers high regioselectivity. Another possibility is the conversion of a 3-hydroxythieno[3,2-c]pyridine to the 3-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Synthesis of Related Chlorinated Thienopyridine Isomers and Derivatives
The synthetic principles applied to this compound are also relevant to the preparation of a wide array of other chlorinated thienopyridine isomers and derivatives. The specific synthetic route chosen often depends on the desired substitution pattern and the availability of starting materials.
For example, the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines can be achieved through a multi-step sequence starting from 2-substituted thiophenes. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in synthesizing derivatives like methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates from a 3-bromo precursor. mdpi.com The synthesis of 7-substituted thieno[2,3-c]pyridines has been accomplished via Suzuki, Stille, and Buchwald amination reactions starting from the corresponding 7-bromo derivative. researchgate.net
The Vilsmeier-Haack reaction is another useful tool for the functionalization of heterocyclic compounds, which can lead to the formation of precursors for chlorinated derivatives. researchgate.net Furthermore, oxidative dimerization reactions of 3-aminothieno[2,3-b]pyridine-2-carboxamides have been observed to proceed differently depending on the solvent, highlighting the complex reactivity of these systems. nih.gov
Table 2: Examples of Synthetic Routes to Chlorinated Thienopyridine Derivatives
| Target Compound Class | Synthetic Strategy | Key Reagents/Reactions | Ref. |
|---|---|---|---|
| 4-Chloro-thieno[2,3-c]pyridine-2-carboxylates | Reaction of 3,5-dihalopyridine-4-carboxaldehyde with methyl thioglycolate | Base-mediated cyclization | researchgate.net |
| 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid | Specific multi-step synthesis (details proprietary) | Not specified | bldpharm.com |
| 2-Amino acid prodrugs of 2-hydroxy-tetrahydrothienopyridine | N-alkylation of thiolactone with substituted intermediates | EDCI, DMAP for amino acid coupling | mdpi.com |
| Thieno[2,3-c]pyridine-2-sulfonyl chloride | Direct chlorosulfonation of the thieno[2,3-c]pyridine core | Chlorosulfonic acid or sulfuryl chloride | evitachem.com |
Strategies for 6-Chlorothieno[3,2-c]pyridine
The direct synthesis of 6-Chlorothieno[3,2-c]pyridine is not extensively detailed in readily available literature. However, a plausible synthetic route can be devised based on established methods for the formation of the thieno[3,2-c]pyridine core and subsequent chlorination of the pyridine ring.
One common approach to constructing the thieno[3,2-c]pyridine skeleton involves the cyclization of appropriately substituted thiophene derivatives. For instance, the Pomeranz–Fritsch reaction, or modifications thereof, can be employed. This method typically involves the reaction of a thiophenecarboxaldehyde with an aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization to form the fused pyridine ring.
Once the parent thieno[3,2-c]pyridine is obtained, chlorination at the 6-position would be the subsequent step. The chlorination of pyridine rings can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. A common method for such transformations is reaction with a chlorinating agent like phosphorus oxychloride (POCl₃), often at high temperatures. The reaction may proceed via an N-oxide intermediate to facilitate electrophilic substitution.
A general proposed pathway is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Formation of Thieno[3,2-c]pyridine core | e.g., Pomeranz–Fritsch type cyclization of a thiophene precursor. | Thieno[3,2-c]pyridine |
| 2 | Chlorination | e.g., POCl₃, high temperature. | 6-Chlorothieno[3,2-c]pyridine |
While specific examples for the 6-chloro derivative are sparse, the synthesis of related compounds such as 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid has been reported, indicating that synthetic routes to this class of compounds are established.
Synthesis of 3-Bromo-4-chlorothieno[3,2-c]pyridine
The synthesis of 3-Bromo-4-chlorothieno[3,2-c]pyridine has been explicitly described in patent literature, highlighting its role as a key intermediate for more complex molecules. The primary strategy involves the chlorination of a thienopyridinone precursor.
The synthesis starts from 3-bromo-5H-thieno[3,2-c]pyridine-4-one. This precursor is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the ketone group into a chloride. This reaction is a standard method for converting heterocyclic ketones (or their tautomeric hydroxyl forms) into their corresponding chloro derivatives. The reaction is generally performed by heating the substrate in neat phosphorus oxychloride.
A detailed summary of the key transformation is provided in the table below.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 3-bromo-5H-thieno[3,2-c]pyridine-4-one | Phosphorus oxychloride (POCl₃) | Reflux, 4 hours | 3-Bromo-4-chlorothieno[3,2-c]pyridine | Not explicitly stated | google.com |
Following the reaction, the excess phosphorus oxychloride is removed, typically under reduced pressure, and the residue is worked up by dissolving it in an organic solvent like dichloromethane (DCM) and washing with water and a basic aqueous solution, such as sodium hydrogen carbonate, to neutralize any remaining acid google.com.
Further functionalization of this scaffold is also reported. For example, bromination of a related compound, benzyl-(3-p-tolyl-thieno[3,2-c]pyridin-4-yl)-amine, at a different position was achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C, yielding the product quantitatively google.com. This indicates that electrophilic bromination is a viable strategy for introducing additional bromine atoms to the thieno[3,2-c]pyridine ring system.
General Methods for Thieno[3,2-d]pyrimidine Derivatives with Chlorine Substitution
A prevalent and well-documented method for the synthesis of thieno[3,2-d]pyrimidine derivatives with chlorine substitution involves the chlorination of a thieno[3,2-d]pyrimidin-4(3H)-one precursor. This transformation is a key step that installs a reactive chloro group at the 4-position, which can then be readily displaced by various nucleophiles to generate a diverse range of analogues.
The most commonly employed reagent for this chlorination is phosphorus oxychloride (POCl₃). The general procedure involves heating the thienopyrimidinone substrate in an excess of POCl₃, often to reflux temperatures. In many cases, a tertiary amine base, such as N,N-dimethylaniline or pyridine, is added to the reaction mixture. The base can act as a catalyst and neutralize the HCl generated during the reaction.
Recent advancements have focused on developing more environmentally benign and efficient procedures. One such method involves a solvent-free reaction using an equimolar amount of POCl₃ in the presence of pyridine as a base, conducted in a sealed reactor at high temperatures (140–160 °C) nih.gov. This approach is suitable for large-scale preparations and reduces the environmental burden associated with using large excesses of POCl₃ nih.gov.
The table below summarizes various conditions reported for the chlorination of thienopyrimidinone systems.
| Starting Material | Reagent(s) | Solvent | Conditions | Product | Reference |
| Thieno[3,2-d]pyrimidin-4(3H)-one | POCl₃, Triethylamine (B128534) | Toluene | Not specified | 4-Chlorothieno[3,2-d]pyrimidine | guidechem.com |
| 2-Aryl-5,6,7,8-tetrahydrobenzo abertay.ac.ukkuleuven.bethieno[2,3-d]pyrimidin-4-one | POCl₃ | Neat | Reflux, 6 hours | 2-Aryl-4-chloro-5,6,7,8-tetrahydrobenzo abertay.ac.ukkuleuven.bethieno[2,3-d]pyrimidine | tandfonline.com |
| Hydroxypyrimidines/pyridines | POCl₃ (equimolar), Pyridine | Solvent-free | Sealed reactor, 140-160 °C, 2 hours | Corresponding chloro-derivatives | nih.gov |
| 2-Morpholino-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | POCl₃ | Not specified | Not specified | 4-Chloro-2-morpholino-6-phenylpyrimidine-5-carbonitrile | researchgate.net |
After the reaction is complete, the typical workup involves carefully quenching the excess POCl₃ with ice water, followed by neutralization and extraction of the chlorinated product into an organic solvent. The crude product is then purified, often by column chromatography or recrystallization.
Reactivity and Derivatization of 3 Chlorothieno 3,2 C Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-Cl Bond
The chlorine atom at the 3-position of the thieno[3,2-c]pyridine (B143518) ring system is susceptible to nucleophilic attack, enabling the introduction of a variety of functional groups. This reactivity is a cornerstone for the synthesis of diverse derivatives.
Amine Incorporation and Amino-Substituted Derivatives
The displacement of the chloride by amine nucleophiles is a fundamental transformation for creating C-N bonds. This reaction allows for the synthesis of a wide array of 3-amino-thieno[3,2-c]pyridine derivatives, which are valuable intermediates in drug discovery. The reaction of 3-Chlorothieno[3,2-c]pyridine with various primary and secondary amines typically proceeds under thermal conditions or with the assistance of a base to yield the corresponding amino-substituted products.
While specific studies on this compound are limited, the reactivity of the related 3-bromo-4-chloro-thieno[3,2-c]pyridine provides valuable insights. For instance, the reaction of 3-bromo-4-chloro-thieno[3,2-c]pyridine with 2-picolylamine in the presence of triethylamine (B128534) in ethanol (B145695) at reflux demonstrates the feasibility of nucleophilic aromatic substitution on this heterocyclic system. abertay.ac.uk This suggests that this compound would readily undergo similar reactions with a range of amines.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Amines
| Entry | Amine Nucleophile | Product |
| 1 | Primary Amines (e.g., Alkylamines, Anilines) | 3-(Alkylamino/Arylamino)thieno[3,2-c]pyridines |
| 2 | Secondary Amines (e.g., Piperidine, Morpholine) | 3-(Piperidin-1-yl/Morpholino)thieno[3,2-c]pyridines |
Reaction with Sulfur-Based Nucleophiles
Analogous to the incorporation of amines, sulfur-based nucleophiles can also displace the chlorine atom in this compound. This reaction pathway is crucial for the synthesis of compounds with a C-S bond, which are prevalent in many pharmaceutical agents. Thiolates, generated from thiols and a base, are effective nucleophiles for this transformation. These reactions typically proceed under conditions similar to those used for amination, affording 3-(organothio)thieno[3,2-c]pyridines.
Palladium-Catalyzed Cross-Coupling Reactions Involving the C-Cl Bond
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the C-Cl bond in this compound serves as an effective handle for such transformations. These reactions offer a powerful and versatile platform for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling with Aryl Boronic Acids
The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. In this reaction, this compound can be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. This reaction is highly valued for its functional group tolerance and generally high yields. The products of this coupling, 3-aryl-thieno[3,2-c]pyridines, are of significant interest in the development of new materials and therapeutic agents.
While specific examples for this compound are not extensively documented in readily available literature, the general applicability of Suzuki-Miyaura coupling to chloropyridines and other chloroheterocycles is well-established, suggesting its feasibility for this substrate. researchgate.netnih.gov
Table 2: Generalized Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst System | Base | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | 3-Phenylthieno[3,2-c]pyridine |
| 2 | Substituted Arylboronic acids | Pd(OAc)₂ / Ligand | K₃PO₄ | 3-(Substituted-aryl)thieno[3,2-c]pyridines |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgresearchgate.net This method offers a milder alternative to traditional nucleophilic aromatic substitution for the synthesis of N-aryl and N-heteroaryl amines. This compound can serve as the electrophilic partner in this reaction, coupling with a wide range of primary and secondary amines. The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine (B1218219) ligand and a strong base. This methodology provides access to a diverse library of 3-amino-thieno[3,2-c]pyridine derivatives under relatively mild conditions.
Table 3: Generalized Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System | Base | Product |
| 1 | Primary Alkylamine | Pd₂(dba)₃ / XPhos | NaOtBu | 3-(Alkylamino)thieno[3,2-c]pyridine |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 3-(Phenylamino)thieno[3,2-c]pyridine |
| 3 | Secondary Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 3-(Dialkylamino)thieno[3,2-c]pyridine |
Hiyama and Sonogashira Coupling Strategies
The Hiyama coupling, which involves the palladium-catalyzed reaction of organosilanes with organic halides, and the Sonogashira coupling, the coupling of terminal alkynes with aryl or vinyl halides, represent further avenues for the derivatization of this compound.
The Hiyama coupling offers an alternative to the Suzuki-Miyaura reaction for C-C bond formation, utilizing organosilicon reagents. Activation of the organosilane with a fluoride (B91410) source or under basic conditions is typically required. This method allows for the introduction of various aryl, alkenyl, or alkyl groups at the 3-position of the thieno[3,2-c]pyridine core.
The Sonogashira coupling is an indispensable tool for the synthesis of arylalkynes. organic-chemistry.org The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would yield 3-alkynyl-thieno[3,2-c]pyridine derivatives. These products are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, to construct more complex molecular architectures.
While specific examples for the Hiyama and Sonogashira couplings of this compound are not prevalent in the surveyed literature, the known reactivity of other chloroheterocycles in these transformations strongly supports their potential applicability.
Regioselective Functionalization of the Thieno[3,2-c]pyridine System
The presence of both a pyridine (B92270) and a thiophene (B33073) ring in the thieno[3,2-c]pyridine system, coupled with the chloro-substituent, allows for a range of regioselective functionalization reactions. The inherent electronic properties of the pyridine ring, particularly the electron-withdrawing nature of the nitrogen atom, play a crucial role in directing these transformations.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of this compound. The pyridine nitrogen activates the positions ortho and para to it for nucleophilic attack. Consequently, the C4 position of this compound is the principal site for substitution reactions with various nucleophiles, such as amines and alkoxides. The reaction proceeds through a Meisenheimer-like intermediate, and the regioselectivity is driven by the stabilization of the negative charge by the adjacent nitrogen atom. uoanbar.edu.iqyoutube.com
Palladium-catalyzed cross-coupling reactions offer another powerful tool for the regioselective functionalization of the 3-position. Reactions such as the Suzuki-Miyaura coupling, employing boronic acids, and the Buchwald-Hartwig amination, with a variety of amine nucleophiles, are effective methods for introducing carbon-carbon and carbon-nitrogen bonds, respectively, at the site of the chlorine atom. These transformations typically proceed with high selectivity, preserving the core heterocyclic structure while allowing for the introduction of diverse functionalities.
Below is a table summarizing representative regioselective functionalization reactions of this compound.
| Reaction Type | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (Amination) | Amine (e.g., R-NH2), Base, Heat | 3-Amino-thieno[3,2-c]pyridine derivative | Regioselective substitution at the C4-position is generally not observed; substitution occurs at the C3-position. |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 3-Aryl/heteroaryl-thieno[3,2-c]pyridine | Forms a C-C bond at the 3-position, allowing for the introduction of various aryl and heteroaryl groups. |
| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-Amino-thieno[3,2-c]pyridine derivative | Forms a C-N bond at the 3-position, providing access to a wide range of substituted amines. |
Oxidative Transformations and Dimerization Pathways
The thieno[3,2-c]pyridine ring system can undergo various oxidative transformations, targeting either the sulfur atom of the thiophene ring or the pyridine nitrogen. The nature of the oxidant and the reaction conditions determine the outcome of these reactions.
Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone. Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, typically favor the formation of the sulfoxide. nih.govorganic-chemistry.org Stronger oxidizing conditions or an excess of the oxidant can further oxidize the sulfoxide to the sulfone. These transformations can significantly alter the electronic properties and biological activity of the molecule.
The pyridine nitrogen can also be oxidized to the corresponding N-oxide using reagents like hydrogen peroxide in acetic acid or m-CPBA. arkat-usa.org The resulting N-oxide can then serve as a precursor for further functionalization, as the N-oxide group can activate the C2 and C4 positions for nucleophilic attack.
Under certain oxidative conditions, thienopyridine derivatives have been observed to undergo dimerization. For instance, the oxidative coupling of related 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported to proceed via a complex mechanism involving the formation of new C-C and C-N bonds, leading to dimeric structures. nih.govacs.org While specific studies on the oxidative dimerization of this compound are limited, analogous pathways can be envisaged. The mechanism of such dimerizations can be complex and may involve radical intermediates or electrophilic attack on an electron-rich thienopyridine ring. The thiophene ring, in particular, can be susceptible to oxidative coupling. nih.gov For example, the formation of a dimer of clopidogrel (B1663587) S-oxide has been proposed, suggesting that oxidation of the thiophene sulfur can lead to species reactive towards dimerization. mdpi.com
The following table outlines potential oxidative transformations of this compound.
| Transformation | Oxidizing Agent | Potential Product(s) | Notes |
|---|---|---|---|
| S-Oxidation | m-CPBA (1 equiv.) | This compound S-oxide | Further oxidation can lead to the corresponding sulfone. |
| N-Oxidation | H2O2 / Acetic Acid or m-CPBA | This compound N-oxide | The N-oxide can be a useful intermediate for further functionalization. |
| Oxidative Dimerization | Various (e.g., hypochlorite, enzymatic) | Dimeric thieno[3,2-c]pyridine derivatives | The exact structure of the dimer depends on the reaction conditions and the specific mechanism. May involve coupling through the thiophene or pyridine rings. |
Spectroscopic and Structural Elucidation of 3 Chlorothieno 3,2 C Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR experiments allow for the unambiguous assignment of proton and carbon signals and reveal through-bond connectivities.
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. In the thieno[3,2-c]pyridine (B143518) ring system, the protons on the thiophene (B33073) and pyridine (B92270) rings resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shift of each proton is influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine substituent.
For the parent thieno[3,2-c]pyridine, the protons on the thiophene ring (H2 and H3) and the pyridine ring (H4, H6, and H7) exhibit characteristic chemical shifts and coupling patterns. The introduction of a chlorine atom at the C3 position significantly affects the spectrum. The signal for H2 would be expected to be a singlet, and its chemical shift would be influenced by the adjacent chloro group. The protons on the pyridine ring (H4, H6, and H7) would show shifts consistent with their position relative to the nitrogen atom. For comparison, the ¹H NMR data for the related compound 3-Bromothieno[3,2-c]pyridine is available and provides a reference for the expected signal locations. chemicalbook.com The synthesis of various thieno[2,3-c]pyridine (B153571) derivatives has been confirmed using ¹H NMR, demonstrating the utility of this technique in characterizing this class of compounds. mdpi.comnih.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Thienopyridine Scaffold (Data is illustrative, based on related structures)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | ~7.5 - 7.8 | s | - |
| H4 | ~8.6 - 8.8 | d | ~5.0 |
| H6 | ~7.4 - 7.6 | d | ~6.0 |
Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The chemical shifts for carbons in the thieno[3,2-c]pyridine core are spread over a range, with carbons adjacent to heteroatoms (N, S) and the chlorine atom being significantly deshielded. researchgate.net The carbon atom bearing the chlorine (C3) is expected to show a resonance at a specific chemical shift influenced by the halogen's inductive effect. Quaternary carbons, such as those at the ring fusion (C3a, C7a), often exhibit lower intensity signals. oregonstate.edu
In pyridine itself, the carbon atoms have distinct chemical shifts, with C2 appearing around 150 ppm, C3 at 124 ppm, and C4 at 136 ppm due to the influence of the nitrogen atom. testbook.com A similar pattern is expected in the pyridine portion of the thieno[3,2-c]pyridine system. The characterization of newly synthesized thieno[2,3-c]pyridine and thieno[2,3-b]pyridine (B153569) derivatives consistently relies on ¹³C NMR for structural confirmation. mdpi.comresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 3-Chlorothieno[3,2-c]pyridine (Data is illustrative, based on substituent effects and related structures)
| Carbon | Chemical Shift (ppm) |
|---|---|
| C2 | ~125 - 130 |
| C3 | ~120 - 125 |
| C3a | ~130 - 135 |
| C4 | ~150 - 155 |
| C6 | ~120 - 125 |
| C7 | ~145 - 150 |
Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of complex molecular structures. wikipedia.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. nih.gov It allows for the definitive assignment of which proton is attached to which carbon, resolving ambiguities from overlapping signals in the 1D spectra. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H2 to C2, H4 to C4, H6 to C6, and H7 to C7.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. nih.gov This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For instance, correlations from H2 to C3 and C3a, or from H4 to C7a and C5, would confirm the ring fusion and substituent position. The use of HSQC and HMBC has been documented in the structural elucidation of complex fused heterocyclic systems. researchgate.net
Vibrational Spectroscopy (Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show a series of characteristic absorption bands.
Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the thienopyridine rings are expected to produce a set of sharp bands in the 1400-1650 cm⁻¹ region. scispace.com
C-S Stretching: The thiophene ring C-S bond vibrations usually occur in the 600-800 cm⁻¹ region.
C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings give rise to strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
The characterization of various thieno[2,3-c]pyridine derivatives has been supported by FT-IR spectroscopy, confirming the presence of key functional groups. mdpi.comnih.gov The NIST Chemistry WebBook provides reference spectra for related compounds like 3-chloropyridine, which show characteristic bands for the chlorinated pyridine ring. nist.govnih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C/C=N Stretch | 1400 - 1650 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI MS, HRMS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com
For this compound (C₇H₄ClNS), the expected monoisotopic mass is approximately 168.9753 Da. nih.gov HRMS analysis would confirm this mass with high precision (typically to within 5 ppm), verifying the elemental composition. The presence of chlorine would be evident from the isotopic pattern of the molecular ion peak (M⁺), which would show a characteristic M+2 peak with an intensity of about one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern in the mass spectrum provides structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion can undergo fragmentation. Common fragmentation pathways for such heterocyclic systems might include the loss of HCl, HCN, or the thiophene ring fragmenting. The mass spectrum for a related derivative, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine, is available in the NIST WebBook, providing insight into potential fragmentation pathways for the thienopyridine core. nist.gov
Electronic Spectroscopy (UV-Visible Absorption and Fluorescence)
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Aromatic systems like thieno[3,2-c]pyridine exhibit characteristic absorption bands due to π → π* and n → π* transitions. researchgate.net The spectrum of this compound is expected to show strong absorption bands, likely below 400 nm. The substitution pattern and the presence of heteroatoms influence the exact position (λₘₐₓ) and intensity of these absorptions.
Some thieno[3,2-c]pyridine derivatives are known to be fluorescent, meaning they emit light after being electronically excited. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the substituents on the ring system. researchgate.net For instance, the introduction of aryl groups can significantly alter the fluorescence emission maxima. researchgate.net The study of these properties is relevant for applications in materials science and as fluorescent probes. researchgate.net
Table 4: Summary of Spectroscopic Data for the Elucidation of this compound
| Technique | Information Provided | Expected Observations |
|---|---|---|
| ¹H NMR | Proton environments and coupling | Aromatic signals (7.0-9.0 ppm), distinct shifts for thiophene and pyridine protons. |
| ¹³C NMR | Carbon framework | Signals for all 7 carbons, with C3, C4, and C7a deshielded. |
| 2D NMR (HSQC, HMBC) | C-H connectivity (1-bond and long-range) | Unambiguous assignment of all proton and carbon signals and confirmation of the fused ring structure. |
| IR Spectroscopy | Functional groups and bonding | Characteristic bands for aromatic C-H, C=C/C=N, and C-Cl bonds. |
| HRMS | Molecular formula and fragmentation | Accurate mass confirming C₇H₄ClNS; isotopic pattern for Cl; fragmentation data for structural clues. |
Influence of Substituent Effects on Photophysical Properties
The photophysical characteristics of thieno[3,2-c]pyridine derivatives are significantly influenced by the nature and position of substituents on the heterocyclic core. Research into these compounds often begins with precursors like 3-bromo-4-chlorothieno[3,2-c]pyridine, which are then modified to introduce various functional groups. nih.gov
A systematic study on a series of 3-arylthieno[3,2-c]pyridine derivatives, synthesized via Suzuki coupling, has provided insight into these structure-property relationships. nih.gov It was observed that the substituent attached at the 3-position of the thieno[3,2-c]pyridine ring has a predominant effect on the fluorescence properties of the molecule. nih.govresearchgate.net Conversely, the introduction of an electron-donating amine group at the C4 position was found to have no significant effect on the fluorescence characteristics. nih.govresearchgate.net
The electronic properties of the substituents play a crucial role in modulating the absorption and emission spectra. Generally, the introduction of an electron-withdrawing group can lead to a bathochromic (red) shift in the fluorescence peak, while an electron-donating group may cause a hypsochromic (blue) shift, although this can vary depending on the specific molecular framework. researchgate.net
Further investigations into 4-hetero-1-yl-2-arylthieno[3,2-c]pyridines have expanded on the understanding of donor-acceptor substituent effects on the absorption and emission properties of this scaffold. scispace.com These studies underscore the tunability of the photophysical properties of the thieno[3,2-c]pyridine system through synthetic modification, allowing for the rational design of molecules with specific absorption and fluorescence profiles.
| Position of Substitution | Type of Substituent | Observed Effect on Fluorescence | Reference |
|---|---|---|---|
| 3-position | Aryl groups (R³) | Predominant effect on fluorescence properties | nih.govresearchgate.net |
| 4-position | Electron-donating amine | No significant effect on fluorescence | nih.govresearchgate.net |
| General | Electron-withdrawing group | Typically causes a bathochromic shift | researchgate.net |
| General | Electron-donating group | Typically causes a hypsochromic shift | researchgate.net |
Quantum Yield Determinations
The fluorescence quantum yield (Φ) is a critical parameter for characterizing the efficiency of the emission process of a fluorophore. For the thieno[3,2-c]pyridine class of compounds, quantum yield determinations have been an integral part of their photophysical evaluation. nih.govscispace.com
In studies of newly synthesized 4-hetero-1-yl-2-arylthieno[3,2-c]pyridine derivatives, the fluorescent quantum yields were systematically studied to understand the effect of various donor-acceptor substituents. scispace.com These measurements are essential for quantifying the impact of structural modifications on the emissive properties of the molecules. The research indicates that the quantum yields of thieno[3,2-c]pyridine derivatives are sensitive to the substitution pattern, which dictates the balance between radiative and non-radiative decay pathways of the excited state. nih.govscispace.com While specific quantum yield values are detailed in the primary research articles, the general findings confirm that the fluorescence efficiency can be tuned through synthetic design. nih.govscispace.com
| Derivative Series | Focus of Study | Key Finding | Reference |
|---|---|---|---|
| 3-Arylthieno[3,2-c]pyridines | Effect of R³ substituent on fluorescence | Quantum yields are dependent on the nature of the R³ group. | nih.gov |
| 4-Hetero-1-yl-2-arylthieno[3,2-c]pyridines | Effect of donor-acceptor substituents | Fluorescent quantum yields were determined to assess the impact of substituents on emission efficiency. | scispace.com |
X-ray Crystallography for Solid-State Structure Determination
The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.
Despite the synthetic and photophysical studies conducted on this compound and its derivatives, a comprehensive search of the scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray structure of the parent compound, this compound, or its immediate derivatives. Consequently, detailed data on its solid-state conformation, crystal packing, and specific intermolecular interactions are not publicly available at this time.
Computational and Theoretical Investigations of 3 Chlorothieno 3,2 C Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For a molecule like 3-Chlorothieno[3,2-c]pyridine, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional model of the molecule in its lowest energy state.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, this analysis would help in predicting its behavior in chemical reactions.
A hypothetical representation of HOMO-LUMO analysis data is presented in the table below, illustrating the type of information that would be generated from such a study.
| Parameter | Energy (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would identify the sites most susceptible to electrophilic and nucleophilic attack. The nitrogen atom in the pyridine (B92270) ring and the chlorine atom would likely be regions of significant interest in such a map, influencing the molecule's intermolecular interactions.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of a molecule with its physicochemical properties. These models are mathematical equations that can predict properties such as boiling point, solubility, or biological activity based on molecular descriptors. For a series of thienopyridine derivatives including this compound, a QSPR model could be developed to predict a specific property across the series, aiding in the design of new compounds with desired characteristics.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. It provides a graphical representation of the regions of close contact between neighboring molecules. This analysis can decompose the crystal packing into specific types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, and quantify their relative contributions. For this compound, this analysis would reveal how the molecules pack in the solid state and which forces govern their assembly.
A hypothetical summary of Hirshfeld surface analysis findings is shown in the table below.
| Interaction Type | Percentage Contribution (%) |
| H···H | - |
| C···H/H···C | - |
| N···H/H···N | - |
| S···H/H···S | - |
| Cl···H/H···Cl | - |
| Other | - |
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor. The study would involve placing the this compound molecule into the binding site of a receptor and calculating its binding affinity and mode. This can provide insights into the molecule's potential biological activity and guide the development of new therapeutic agents.
The results of a molecular docking study are often presented in a table summarizing the binding energies and key interactions with the receptor's amino acid residues.
| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| [Protein Name] | - | [e.g., TYR 23, LYS 89] |
Research Applications of 3 Chlorothieno 3,2 C Pyridine Scaffolds in Advanced Chemistry
Role as Precursors in Pharmaceutical Development and Chemical Biology Research (Non-Clinical Focus)
In the realm of medicinal chemistry and chemical biology, the thienopyridine framework is recognized as a "privileged scaffold." This is due to its ability to interact with a wide range of biological targets, serving as a foundational structure for the development of novel therapeutic agents and research tools. The 3-chloro substituent, in particular, acts as a versatile chemical handle, enabling chemists to introduce various functional groups through cross-coupling reactions, thereby systematically modifying the compound's properties to achieve desired biological activity.
Scaffold for Enzyme and Receptor Modulators (e.g., Kinase Inhibitors, Potassium Channel Inhibitors)
The rigid, bicyclic structure of the thieno[3,2-c]pyridine (B143518) scaffold is well-suited for fitting into the active sites of enzymes and the binding pockets of receptors. This has led to its exploration as a core component in the design of various modulators.
Kinase Inhibitors : Protein kinases are crucial regulators of cellular processes, and their aberrant activity is linked to diseases like cancer. researchgate.netnih.gov The thienopyridine scaffold is an attractive core for designing kinase inhibitors. researchgate.netnih.gov For instance, the related thieno[3,2-b]pyridine (B153574) scaffold has been used to develop highly selective inhibitors of underexplored protein kinases. researchgate.netnih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes while maintaining high selectivity across the kinome. researchgate.net Research into 3-(thiophen/thiazole-2-ylthio)pyridine derivatives has shown that this class of compounds can exert anticancer activities by inhibiting multiple kinases, including FGFR3, EGFR, and JAK. researchgate.netosti.gov
Potassium Channel Inhibitors and Openers : Voltage-gated potassium channels are essential for controlling neuronal excitability. Modulators of these channels are of significant interest for neurological disorders. A patent has been filed for thieno[3,2-c]pyridine compounds that act as potassium channel inhibitors, with potential applications in treating cancer, arrhythmias, and autoimmune diseases. google.com In a related study, a derivative of dihydrothieno[3,2-c]pyridine, SCR2682, was identified as a potent and selective opener of neuronal Kv7.2/Kv7.3 potassium channels. nih.gov This compound was found to be approximately 100-fold more potent than the approved antiepileptic drug retigabine (B32265) in activating the channel current in cell-based assays. nih.gov
Other Receptor Modulators : The versatility of the thienopyridine scaffold extends to other receptor systems. Derivatives of the isomeric tetrahydrothieno[2,3-c]pyridine have been synthesized and evaluated as selective antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a target for neuropathic pain. nih.gov Similarly, thieno[3,2-b]pyridine-5-carboxamide has been identified as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov
| Compound Class | Target | Potential Application (Non-Clinical) | Source |
|---|---|---|---|
| Thieno[3,2-c]pyridine derivatives | Potassium Channels | Modulation of channel activity for research in cancer, arrhythmia, autoimmune diseases | google.com |
| Dihydrothieno[3,2-c]pyridine derivatives (e.g., SCR2682) | Neuronal Kv7.2/Kv7.3 Channels | Channel activation for studying neuronal hyperexcitability | nih.gov |
| Thieno[3,2-b]pyridine derivatives | Protein Kinases (e.g., Haspin, CDKLs) | Selective kinase inhibition for cancer research | researchgate.netnih.gov |
| Tetrahydrothieno[2,3-c]pyridine derivatives | Metabotropic Glutamate Receptor 1 (mGluR1) | Antagonism of mGluR1 for neuropathic pain research | nih.gov |
Development of Biological Probes and Lead Compounds
Beyond direct therapeutic potential, 3-Chlorothieno[3,2-c]pyridine derivatives are instrumental in creating tools for chemical biology and serve as starting points for drug discovery programs.
Biological and Chemical Probes : A chemical probe is a small molecule used to study biological systems. Thienopyridine-based molecules have been developed for this purpose. For example, a highly selective inhibitor of the kinase Haspin, derived from the thieno[3,2-b]pyridine scaffold, was developed as a quality chemical probe suitable for in vivo applications. researchgate.netnih.gov Furthermore, the inherent fluorescence of some thieno[3,2-c]pyridine derivatives makes them suitable for development into biological probes for imaging and sensing applications. researchgate.net
Lead Compounds : In drug discovery, a "lead compound" is a chemical starting point for a new drug. The thieno[3,2-c]pyridine ring system has been identified as a novel pharmacophore for developing lead compounds. nih.gov Studies on related isomers have shown that compounds with a tetrahydrothieno[2,3-c]pyridine scaffold can serve as promising lead compounds for the potential treatment of neuropathic pain. nih.gov The favorable properties of these scaffolds provide a solid foundation for further chemical modifications to optimize therapeutic activity. nih.gov
Exploration in Materials Science and Organic Electronics
The applications of the this compound scaffold are not limited to the life sciences. Its unique electronic and photophysical properties make it a valuable component in the design of novel organic materials.
Components in Advanced Materials and Conductive Polymers
The electron-deficient nature of the pyridine (B92270) ring combined with the electron-rich thiophene (B33073) ring gives the thienopyridine system interesting semiconductor properties. The related 7-Chlorothieno[3,2-b]pyridine has been explored for its potential in creating advanced materials, including conductive polymers that could be used in electronics. chemimpex.com Pyridine-containing derivatives are known to be effective electron-transporting materials in organic solar cells. rsc.org Furthermore, a patent describes organic semiconductor materials containing pyridine, highlighting their good electron transport performance and potential in various photoelectric applications. google.com
Development of Fluorescent Probes and Sensors
The thieno[3,2-c]pyridine core can be modified to create molecules that exhibit fluorescence, a property that is highly useful for developing chemical sensors.
Synthesis and Properties : Researchers have synthesized new substituted thieno[3,2-c]pyridine derivatives by performing Suzuki coupling reactions on a bromo-chlorothieno[3,2-c]pyridine precursor. researchgate.net The study of these derivatives revealed that the nature and position of substituents have a predominant effect on their fluorescence properties. researchgate.net
Sensing Applications : These fluorescent properties can be harnessed for sensing applications. For example, a new dithieno[2,3-b]pyridine-fused BODIPY fluorescent probe has been developed for the specific recognition of copper ions (Cu²⁺). researchgate.net Another study demonstrated that new thieno[3,2-c]pyridine derivatives could serve as fluorescent sensors for zinc ions (Zn²⁺) in living cells, indicating their utility for biological applications. researchgate.net Pyridine-based fluorescent sensors have also been developed for the rapid detection of various toxic heavy metal ions. mdpi.com
| Probe/Sensor Scaffold | Target Analyte | Sensing Mechanism | Source |
|---|---|---|---|
| Thieno[3,2-c]pyridine derivatives | Zn²⁺ | Fluorescence enhancement | researchgate.net |
| Dithieno[2,3-b]pyridine-fused BODIPY | Cu²⁺ | Fluorescence quenching | researchgate.net |
| Pyridine derivatives | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Differential fluorescent response | mdpi.com |
| 3-Aminopyridine Salicylidene | Al³⁺, Fe³⁺ | Fluorescence detection | nih.gov |
Ligands for Phosphorescent Complexes (e.g., Iridium(III) Complexes)
The nitrogen atom in the pyridine ring of the thieno[3,2-c]pyridine scaffold can act as a ligand, coordinating with metal ions to form stable complexes. This property is particularly useful in the development of phosphorescent materials, with Iridium(III) complexes being a prominent example. These complexes are widely studied for their applications in organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy.
Complex Formation : Cyclometallated Iridium(III) complexes are of great interest due to their promising photophysical properties, especially phosphorescence. urfu.ru A series of novel Iridium(III) complexes containing 3-(pyridine-2-yl)-1,2,4-triazine ligands have been synthesized, which exhibit red luminescence in both solution and solid states. urfu.ruurfu.ru
Applications of Complexes : These Iridium(III) complexes have found use as chemotherapy agents and as luminescent cancer cell imaging agents. urfu.rursc.org The design of such complexes often combines the photoluminescence of the iridium center with the biological targeting capabilities of the ligand to create theranostic agents, which can be used for both diagnosis and therapy. rsc.org
Intermediates in Agrochemical Research
The thieno[3,2-c]pyridine scaffold, a fused heterocyclic system incorporating both thiophene and pyridine rings, represents a significant structural motif in the development of biologically active compounds. Within the agrochemical industry, nitrogen-containing heterocycles are of paramount importance, with pyridine derivatives being integral to a wide array of fungicides, insecticides, and herbicides. researchgate.netresearchgate.net The incorporation of a chlorine atom onto this scaffold, as in this compound, creates a versatile chemical intermediate. Halogenated pyridines and related heterocycles are highly valued in synthetic chemistry as precursors for more complex molecules. chempanda.com The chlorine atom acts as a competent leaving group, facilitating nucleophilic substitution reactions, or serves as a reactive site for metal-catalyzed cross-coupling reactions. This reactivity allows for the systematic modification of the core structure to develop new active ingredients for crop protection.
The strategic value of the thieno[3,2-c]pyridine core is further enhanced by its documented biological relevance. Various derivatives of the thienopyridine class have been investigated and found to exhibit potent fungicidal and insecticidal properties. scielo.org.mxnih.govresearchgate.netmdpi.com Therefore, this compound stands as a key building block, enabling the synthesis of diverse libraries of compounds for screening and development of novel agrochemicals. Its structure combines the proven utility of a chlorinated heterocyclic intermediate with a scaffold known to be amenable to producing biologically active agents.
The utility of this compound as a precursor in agrochemical synthesis is primarily due to the reactivity of the chloro-substituent. This position on the thiophene ring allows for the introduction of a wide range of functional groups, which can be used to fine-tune the biological activity, selectivity, and physicochemical properties of the resulting molecule. Chloropyridines are foundational intermediates in the production of numerous commercial pesticides, where the chlorine is displaced to build the final active ingredient. chempanda.cominnospk.comweimiaobio.com For instance, 2-Chloropyridine is a key intermediate in the manufacture of various fungicides and insecticides. chempanda.comnih.gov Similarly, 4-Amino-2-chloropyridine serves as a precursor for plant growth regulators and pesticides effective against pathogens like rust and powdery mildew. chemicalbook.com
Research into related thienopyridine structures has confirmed their potential in crop protection. Studies have demonstrated that derivatives of thieno[2,3-b]pyridines and thieno[2,3-c]isoquinolines possess significant insecticidal activity. nih.govacs.orgacs.orgnih.gov Other research has identified novel tetrahydrothieno[3,2-b]pyridine derivatives as promising lead scaffolds for the development of new fungicides. mdpi.com These findings underscore the intrinsic value of the thienopyridine core in agrochemical discovery.
This compound, therefore, serves as a valuable starting point for creating analogues of these proven scaffolds. Synthetic chemists can leverage the chloro group to perform coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups, or engage in nucleophilic substitutions with amines, alcohols, or thiols to generate a diverse set of derivatives for biological screening. The table below details examples of how related thienopyridine and chloropyridine precursors are utilized in the synthesis of agrochemically relevant compounds.
Table 1: Synthetic Applications of Thienopyridine and Chloropyridine Precursors in Agrochemical Research
| Precursor Class | Reaction Type | Resulting Scaffold/Compound Class | Target Agrochemical Activity |
|---|---|---|---|
| Thieno[2,3-b]pyridines | Cyclization/Condensation | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | Insecticidal researchgate.net |
| Tetrahydroisoquinoline-thiones | Reaction with N-aryl-2-chloroacetamides | 1-Amino-N-substituted-tetrahydro-thieno[2,3-c]isoquinoline-carboxamides | Insecticidal nih.govacs.org |
| 2-Chloropyridine | Organic Synthesis Intermediate | Pyrithione-based biocides | Fungicidal nih.gov |
| 4-Amino-2-chloropyridine | Synthesis Intermediate | N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron) | Plant Growth Regulator chemicalbook.com |
Emerging Trends and Future Research Directions for 3 Chlorothieno 3,2 C Pyridine
Advancements in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 3-chlorothieno[3,2-c]pyridine and its derivatives, future research is increasingly focused on green and sustainable methodologies that offer advantages over traditional batch processing.
Flow Chemistry: Continuous flow chemistry is emerging as a powerful alternative to conventional batch synthesis, offering enhanced control over reaction parameters, improved safety, and greater efficiency. mdpi.com This technology facilitates rapid optimization of reaction conditions, minimizes waste, and allows for safer handling of hazardous intermediates. mdpi.com The application of flow chemistry can significantly reduce reaction times, for instance, a process that takes hours in batch mode can potentially be completed in minutes under flow conditions. mdpi.com Given these advantages, the development of a continuous flow synthesis for this compound is a promising future research avenue. This approach not only aligns with the principles of green chemistry but also offers a scalable and efficient route for producing this key chemical intermediate. nih.gov
| Green Chemistry Approach | Key Advantages | Potential Impact on this compound Synthesis |
| Flow Chemistry | Reduced reaction times, improved safety, enhanced control, scalability, waste minimization. mdpi.com | Faster, safer, and more efficient production; enables rapid library synthesis for drug discovery. |
| Catalytic Chlorination | Higher selectivity, milder reaction conditions, reduced waste, improved atom economy. google.com | More sustainable and cost-effective synthesis, avoiding harsh and hazardous reagents. |
Investigation of Novel Reactivity Pathways and Mechanistic Insights
A deeper understanding of the chemical reactivity of the this compound core is essential for developing new derivatives and applications. Future research will delve into exploring novel reaction pathways and gaining detailed mechanistic insights.
The reactivity of the thienopyridine scaffold is complex and can lead to unexpected products. For example, studies on the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides revealed unusual oxidative dimerization pathways, with the reaction mechanism being highly dependent on the solvent used. nih.gov Understanding the electrophilic substitution patterns is also crucial; kinetic studies on thieno[2,3-b]pyridine (B153569) have helped to quantify the reactivity of different positions on the ring system. rsc.org
Furthermore, metal-free synthetic strategies are gaining traction. A novel denitrogenative transformation of fused 1,2,3-triazoles has been developed to synthesize thieno[2,3-c]pyridine (B153571) derivatives, offering a cost-effective and environmentally friendly alternative to metal-catalyzed methods. nih.gov Exploring such innovative, metal-free C-H activation and functionalization reactions on the this compound core could unlock new synthetic possibilities. mdpi.com These investigations, combining experimental work with mechanistic studies, will be vital for predicting reaction outcomes and designing rational synthetic routes to novel and complex molecules based on this scaffold.
Computational Design of Advanced Materials Based on the Scaffold
The unique electronic properties of the thieno[3,2-c]pyridine (B143518) scaffold make it an attractive building block for advanced organic materials. Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of these materials for applications in electronics and optoelectronics.
Density Functional Theory (DFT) and other computational methods are being used to predict the structural, electronic, and optical properties of thienopyridine-based molecules. jmaterenvironsci.commdpi.com These theoretical calculations can guide the design of new materials with tailored properties, such as narrow bandgaps, which are desirable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net For instance, a thieno[3,2-c]pyridine-4,6-dione-derived isoindigo building block has been designed and used to synthesize conjugated polymers with narrow bandgaps and promising hole mobilities for OFETs. acs.org
Computational studies can also elucidate structure-property relationships, helping researchers understand how different substituents on the thienopyridine ring affect the final properties of the material. researchgate.net This in silico approach accelerates the discovery process by prioritizing the synthesis of the most promising candidates, saving time and resources. The future of materials science involving the this compound scaffold will heavily rely on this synergy between computational design and experimental validation to create next-generation organic electronic devices.
| Computational Method | Application in Materials Design | Relevant Properties Predicted |
| Density Functional Theory (DFT) | Predicting electronic and optical properties of new molecules. jmaterenvironsci.commdpi.com | HOMO/LUMO energy levels, bandgap, absorption spectra. jmaterenvironsci.com |
| Quantum Chemistry Simulations | Elucidating molecular structure and intermolecular interactions. acs.org | Molecular planarity, noncovalent interactions, crystal packing. |
| Molecular Dynamics (MD) | Simulating the behavior and conformation of molecules over time. researchgate.net | Conformational stability, ligand-protein interactions. bohrium.com |
Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Theoretical Chemistry
The complexity of developing new functional molecules from the this compound scaffold necessitates a highly interdisciplinary approach. Future breakthroughs will likely emerge from research that seamlessly integrates synthetic organic chemistry, advanced spectroscopic characterization, and theoretical chemistry.
In this integrated model, synthetic chemists design and create novel derivatives of this compound. mdpi.commdpi.com These new compounds are then subjected to rigorous characterization using a suite of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, to confirm their structure and elucidate their properties in detail. mdpi.com
Simultaneously, theoretical chemists employ computational tools to model the behavior of these molecules, predict their properties, and provide insights into reaction mechanisms or biological interactions. bohrium.commdpi.com For example, a study might combine the synthesis of new thienopyridine derivatives with in silico molecular docking to evaluate their potential as kinase inhibitors. researchgate.net This collaborative cycle—where experimental results inform and validate theoretical models, and theoretical predictions guide future synthetic efforts—is crucial for accelerating the discovery and optimization of new drugs and materials based on the this compound scaffold.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-chlorothieno[3,2-c]pyridine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis often involves cyclization reactions or halogenation of preformed thienopyridine scaffolds. For example, Suzuki-Miyaura cross-coupling is widely used to introduce substituents, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids under inert conditions (N₂ atmosphere) . Nucleophilic aromatic substitution (SNAr) at the chlorinated position is another route, where temperature (80–120°C) and polar aprotic solvents (DMF, DMSO) enhance reactivity . Yield optimization depends on catalyst loading, reaction time, and purification via column chromatography or recrystallization .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key techniques include:
- NMR : ¹H and ¹³C NMR identify aromatic proton environments (δ 7.5–8.5 ppm for pyridine protons) and confirm chlorine substitution patterns .
- IR : Stretching frequencies for C-Cl (~550–600 cm⁻¹) and C-S (thiophene ring, ~680 cm⁻¹) validate the structure .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 169.63 for C₇H₄ClNS) .
- X-ray Crystallography : Resolves stereoelectronic effects of the fused thiophene-pyridine system .
Q. What biological activities have been reported for this compound derivatives?
- Methodological Answer : Derivatives exhibit:
- Antimicrobial Activity : Tested via agar dilution (MIC determination against Gram-positive bacteria) .
- Kinase Inhibition : Assayed using fluorescence polarization (FP) for FGFR1/2 binding .
- Central Nervous System (CNS) Modulation : In vitro receptor-binding studies (e.g., dopamine D₂ receptors) employ radioligand displacement assays .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for this compound derivatives to enhance regioselectivity?
- Methodological Answer : Regioselectivity is controlled by:
- Precatalyst Choice : Pd(OAc)₂ with bulky ligands (e.g., SPhos) reduces steric hindrance at the coupling site .
- Base Selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures improves boronic acid activation .
- Microwave-Assisted Synthesis : Shortens reaction time (30–60 min) and minimizes side-product formation .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies arise from assay variability. Solutions include:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Dose-Response Curves : EC₅₀/IC₅₀ comparisons across studies clarify potency differences .
- Structural-Activity Relationship (SAR) Analysis : Computational docking (e.g., AutoDock Vina) identifies critical substituent interactions (e.g., chloro vs. methoxy groups) .
Q. How do steric/electronic effects of substituents influence binding affinities to kinase targets?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance π-π stacking with kinase active sites (e.g., FGFR1), validated via surface plasmon resonance (SPR) .
- Steric Bulk : Bulky groups at the 2-position reduce affinity due to clashes with hydrophobic pockets (shown by X-ray co-crystallography) .
- QSAR Modeling : MLR analysis correlates Hammett σ values with inhibitory activity (R² > 0.85) .
Q. What computational methods predict the reactivity and stability of this compound in synthetic pathways?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) level optimizations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Reaction Pathway Mapping : IRC (Intrinsic Reaction Coordinate) analysis identifies transition states for chlorination steps .
- Molecular Dynamics (MD) : Simulates solvent effects on stability (e.g., DMSO vs. EtOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
